2-methyl-4-nitrosobenzene-1,3-diol
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Overview
Description
2-methyl-4-nitrosobenzene-1,3-diol is an organic compound with the molecular formula C7H7NO3. It is characterized by the presence of a nitroso group (-NO) and two hydroxyl groups (-OH) attached to a benzene ring. This compound is also known by several other names, including 2-methyl-4-nitrosoresorcinol and 2,4-dihydroxy-3-methylnitrosobenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-4-nitrosobenzene-1,3-diol can be synthesized through the nitration of 2-methylresorcinol. The nitration process involves the reaction of 2-methylresorcinol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the nitroso group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-nitrosobenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 2-methyl-4-aminobenzene-1,3-diol.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-methyl-4-nitrosobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 2-methyl-4-nitrosobenzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-nitrosobenzene-1,3-diol: Similar structure but lacks the methyl group.
2-methyl-4-nitroresorcinol: Contains a nitro group instead of a nitroso group.
2-methylresorcinol: Lacks the nitroso group
Uniqueness
2-methyl-4-nitrosobenzene-1,3-diol is unique due to the presence of both nitroso and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse applications in various fields of research and industry .
Properties
CAS No. |
65882-00-0 |
---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.1 |
Purity |
95 |
Origin of Product |
United States |
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